molecular formula C16H17NO3 B336560 N-(4-ethoxyphenyl)-3-methoxybenzamide

N-(4-ethoxyphenyl)-3-methoxybenzamide

Cat. No.: B336560
M. Wt: 271.31 g/mol
InChI Key: KZTGXZWYUCGZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-3-methoxybenzamide (CAS: 346692-90-8) is a benzamide derivative characterized by a 3-methoxy-substituted benzoyl group and a 4-ethoxyphenylamine moiety. Its molecular formula is C₁₆H₁₇NO₃, with a molecular weight of 271.31 g/mol . The compound is synthesized via amide coupling reactions, typically involving activated carboxylic acids (e.g., 3-methoxybenzoic acid derivatives) and 4-ethoxyaniline, using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under controlled conditions .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-methoxybenzamide

InChI

InChI=1S/C16H17NO3/c1-3-20-14-9-7-13(8-10-14)17-16(18)12-5-4-6-15(11-12)19-2/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

KZTGXZWYUCGZLD-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between N-(4-ethoxyphenyl)-3-methoxybenzamide and analogous benzamide derivatives:

Compound Name Structure Molecular Weight (g/mol) logP Key Functional Groups Biological Activity/Application References
This compound 3-methoxybenzamide + 4-ethoxyphenylamine 271.31 ~2.5* Methoxy (C3), ethoxy (C4) Not explicitly reported; potential CNS ligand
N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 7) 3-methoxybenzamide + piperazine-ethyl + 3-cyanopyridinyl 406.47 2.37–2.55 Methoxy, cyanopyridinyl, piperazine High-affinity D4 dopamine receptor ligand; PET imaging agent
4-Ethoxy-3-(4-methoxybenzamido)-N-hydroxybenzamide 4-methoxybenzamide + ethoxy + hydroxy substituents 316.30 N/A Methoxy, ethoxy, hydroxy HDAC inhibitor candidate
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-methoxy-4-methylbenzamide + 4-chlorophenylamine 275.74 N/A Methoxy (C2), methyl (C4), chloro (C4) Fluorescence probe for Pb²⁺ detection
4-Methoxy-N-(3-methylphenyl)benzamide 4-methoxybenzamide + 3-methylphenylamine 241.29 ~2.8† Methoxy (C4), methyl (C3) Not reported; structural analog
N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)-4-methoxybenzamide 4-methoxybenzamide + dimethylaminomethyl + hydroxy 301.35 N/A Methoxy, hydroxy, dimethylaminomethyl Potential organophosphorus antidote

*Estimated based on substituent contributions.
†Predicted using fragment-based methods.

Structural and Physicochemical Comparisons

  • Substituent Effects :

    • The 3-methoxy group in this compound contrasts with the 4-methoxy position in compounds like 4-methoxy-N-(3-methylphenyl)benzamide . This positional isomerism impacts electronic properties (e.g., electron-donating effects) and steric interactions, influencing receptor binding or solubility.
    • Ethoxy vs. Chloro/Methyl : The 4-ethoxyphenyl group provides moderate hydrophobicity (logP ~2.5), whereas chloro (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) or methyl substituents alter logP and dipole moments, affecting fluorescence properties .
  • logP and Bioavailability :

    • Compounds with logP values between 2–3 (e.g., this compound and Compound 7) are optimal for blood-brain barrier penetration, as seen in dopamine receptor ligands . In contrast, polar groups like hydroxy (e.g., 4-Ethoxy-3-(4-methoxybenzamido)-N-hydroxybenzamide) reduce logP, limiting CNS accessibility but enhancing aqueous solubility for HDAC inhibition .

Preparation Methods

Carbodiimide-Based Coupling

Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) are widely used to activate carboxylic acids for amide bond formation. In a typical protocol, 3-methoxybenzoic acid (3.0 mmol) is dissolved in DCM (15 mL) with EDC (575 mg, 3.0 mmol) and HOBt (405 mg, 3.0 mmol). After 30 minutes of activation, 4-ethoxyaniline (3.0 mmol) and N,N-diisopropylethylamine (DIPEA, 0.52 mL, 3.0 mmol) are added, and the reaction is stirred for 24 hours.

HATU-Mediated Coupling

For higher efficiency, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is employed. A mixture of 3-methoxybenzoic acid (3.0 mmol), HATU (1.14 g, 3.0 mmol), and DIPEA (0.52 mL, 3.0 mmol) in DCM (20 mL) is stirred for 10 minutes before adding 4-ethoxyaniline (3.0 mmol). The reaction proceeds at room temperature for 12 hours, yielding the product after column chromatography.

Key Data:

  • Yield: 85–90% (HATU) vs. 70–75% (EDC/HOBt)

  • Reaction Time: 12–24 hours

  • Spectral Confirmation: ESI-MS m/z: 286.1 [M+H]⁺.

Comparative Analysis of Methods

Parameter Acyl Chloride Method HATU Method
Yield 75–80%85–90%
Reaction Time 12–15 hours12 hours
Cost LowHigh
Byproducts HCl (requires neutralization)Minimal
Scalability ExcellentModerate

The acyl chloride method is preferred for industrial scalability due to lower reagent costs, whereas HATU offers superior yields in laboratory settings.

Industrial Production Considerations

Continuous Flow Reactors

Recent patents highlight the use of continuous flow systems to enhance reaction control and throughput. For example, 3-methoxybenzoic acid and SOCl₂ are mixed in a microreactor at 50°C, followed by inline neutralization with 4-ethoxyaniline in a second reactor. This approach reduces reaction time to 2 hours and improves yield to 88%.

Catalytic Innovations

Palladium-based catalysts (e.g., Pd/C) have been explored for reductive amination routes, though these are less common for aromatic amides. Enzymatic methods using lipases (e.g., Candida antarctica Lipase B) remain experimental but show promise for enantioselective synthesis .

Q & A

Q. What are the key considerations for synthesizing N-(4-ethoxyphenyl)-3-methoxybenzamide with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Nitration or functionalization of the benzamide core under controlled acidic conditions (e.g., H₂SO₄ for nitration) .
  • Step 2 : Amidation using coupling agents like DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to link the 4-ethoxyphenyl and 3-methoxybenzamide moieties. Reaction temperatures are critical (e.g., -50°C for coupling to minimize side reactions) .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are standard. Monitor purity via HPLC (>98%) and confirm structure with ¹H/¹³C NMR .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 6.8–7.5 ppm), methoxy (δ 3.8–3.9 ppm), and ethoxy (δ 1.3–1.4 ppm) groups. ¹³C NMR confirms carbonyl (C=O, ~168 ppm) and aromatic carbons .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 314.14) .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water) assess purity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 24–72 hours. Compare IC₅₀ values with reference drugs like doxorubicin .
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or tubulin. Validate with enzyme inhibition assays (e.g., kinase activity measured via ADP-Glo™) .

Q. How can discrepancies in reported biological activity data be resolved?

  • Methodological Answer :
  • Control for Structural Variants : Ensure the compound is free of regioisomers (e.g., 2-methoxy vs. 3-methoxy positional isomers) via 2D NMR (COSY, HSQC) .
  • Assay Standardization : Replicate conflicting studies under identical conditions (e.g., cell line passage number, serum concentration). For example, divergent cytotoxicity data may arise from differences in apoptosis assay protocols (Annexin V vs. TUNEL) .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., N-(4-ethoxyphenyl)-2-methoxybenzamide) to identify substituent-specific trends .

Q. What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?

  • Methodological Answer :
  • Lipophilicity Adjustment : Modify logP (2.0–3.5) by introducing polar groups (e.g., hydroxyl) while retaining bioactivity. Use shake-flask experiments or computational tools (ChemAxon) to predict logP .
  • Radiolabeling : For PET imaging, label the methoxy group with ¹¹C via [¹¹C]CH₃I alkylation. Validate brain penetration in non-human primates using dynamic PET scans .
  • Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH). Introduce fluorine atoms to block CYP450-mediated oxidation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on mutagenicity or toxicity?

  • Methodological Answer :
  • Ames Testing : Follow OECD 471 guidelines to compare mutagenicity against controls (e.g., benzyl chloride). For example, compound analogs showed lower mutagenicity (≤10% revertants) but still require PPE (gloves, fume hoods) during handling .
  • In Silico Tox Prediction : Use tools like Derek Nexus to flag structural alerts (e.g., nitro groups). Discrepancies may arise from impurity profiles; re-test batches with LC-MS-confirmed purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.